2,3-Dimethyl-1,3-benzoxazin-3-ium-4-one;perchlorate
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Overview
Description
2,3-Dimethyl-1,3-benzoxazin-3-ium-4-one;perchlorate is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a perchlorate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,3-benzoxazin-3-ium-4-one;perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,3-dimethylphenol with an appropriate amine in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The resulting intermediate is then treated with perchloric acid to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1,3-benzoxazin-3-ium-4-one;perchlorate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzoxazine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,3-Dimethyl-1,3-benzoxazin-3-ium-4-one;perchlorate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1,3-benzoxazin-3-ium-4-one;perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
- 2,4-Dihydroxy-7,8-dimethoxy-1,4-benzoxazin-3-one
- 2-Dihydroxy-4,7,8-trimethoxy-1,4-benzoxazin-3-one
Uniqueness
2,3-Dimethyl-1,3-benzoxazin-3-ium-4-one;perchlorate is unique due to its perchlorate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other benzoxazine compounds may not be suitable.
Properties
CAS No. |
56429-68-6 |
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Molecular Formula |
C10H10ClNO6 |
Molecular Weight |
275.64 g/mol |
IUPAC Name |
2,3-dimethyl-1,3-benzoxazin-3-ium-4-one;perchlorate |
InChI |
InChI=1S/C10H10NO2.ClHO4/c1-7-11(2)10(12)8-5-3-4-6-9(8)13-7;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
SGYZDDKXLLACNZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C(=O)C2=CC=CC=C2O1)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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